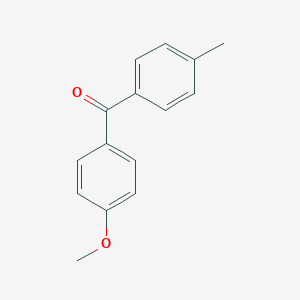

4-Methoxy-4'-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMWJDNMIIEDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178586 | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23886-71-7 | |

| Record name | 4-Methoxy-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23886-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023886717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23886-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)(4-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-4'-methylbenzophenone

This guide provides a comprehensive overview of the synthesis of 4-Methoxy-4'-methylbenzophenone, a valuable substituted diarylketone with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental considerations.

Introduction and Significance

This compound is an asymmetrically substituted benzophenone derivative. The benzophenone core is a prevalent structural motif in medicinal chemistry and materials science.[1] The presence of a methoxy group, an electron-donating group, and a methyl group on the two different phenyl rings can influence the molecule's electronic properties, conformation, and biological activity. Understanding the synthesis of such molecules is fundamental for the exploration of new chemical entities. The primary and most robust method for synthesizing this class of compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis.[2]

The Core Synthesis Strategy: Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3] For the target molecule, there are two logical retrosynthetic pathways:

-

Pathway A: Acylation of toluene with p-anisoyl chloride.

-

Pathway B: Acylation of anisole with p-toluoyl chloride.

Both pathways are viable. However, the electronic nature of the starting materials can influence reactivity. Anisole, with its strongly activating methoxy group, is more susceptible to electrophilic attack than toluene.[1] This enhanced reactivity can sometimes lead to side reactions if conditions are not carefully controlled. Conversely, the methyl group of toluene is also an activating, ortho-, para-director.[4] For the purpose of this guide, we will focus on Pathway A , the acylation of toluene with p-anisoyl chloride, as it provides a clear and efficient route to the desired product.[2]

The Underlying Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride (p-anisoyl chloride). This polarization weakens the carbon-halogen bond, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[5]

-

Electrophilic Aromatic Substitution: The π-electron system of the aromatic ring (toluene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[6]

A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting aromatic compound, which prevents further reactions (polyacylation).[2]

Reaction Mechanism: Friedel-Crafts Acylation

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from p-anisoyl chloride and toluene.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Notes |

| p-Anisoyl chloride | 170.59 | 1.0 | User-defined | Corrosive and moisture-sensitive. |

| Toluene | 92.14 | 1.2 | Calculated | Anhydrous. |

| Anhydrous Aluminum Chloride | 133.34 | 1.3 | Calculated | Highly hygroscopic and reacts violently with water. |

| Dichloromethane (DCM) | 84.93 | - | As required | Anhydrous, as solvent. |

| Crushed Ice | 18.02 | - | Sufficient amount | For quenching the reaction. |

| Concentrated HCl | 36.46 | - | As required | For workup. |

| Saturated Sodium Bicarbonate | 84.01 | - | As required | For washing. |

| Brine | - | - | As required | For washing. |

| Anhydrous Sodium Sulfate | 142.04 | - | As required | For drying. |

Step-by-Step Procedure

Experimental Workflow

Sources

1H NMR spectrum of 4-Methoxy-4'-methylbenzophenone

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Methoxy-4'-methylbenzophenone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a mastery of NMR spectral interpretation is indispensable for verifying chemical structures, assessing purity, and understanding molecular conformations. This guide provides a comprehensive, in-depth analysis of the Proton (¹H) NMR spectrum of this compound, a diaryl ketone featuring two distinct para-substituted aromatic rings. Our approach moves from the foundational principles of NMR to a detailed, step-by-step experimental protocol and culminates in a rigorous interpretation of the compound's spectral features. By explaining the causality behind experimental choices and spectral patterns, this document serves as both a practical guide and a reference for advanced spectral analysis.

Foundational Principles of ¹H NMR Spectroscopy

A nuanced interpretation of any NMR spectrum is built upon a solid understanding of its core principles: chemical shift, integration, and spin-spin coupling.

-

Chemical Shift (δ) : The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. The applied external magnetic field induces a secondary magnetic field from the circulation of electrons around a nucleus. This secondary field shields the nucleus from the external field. Protons in electron-rich environments are more shielded and resonate at a lower frequency (upfield, lower ppm), while protons in electron-deficient environments are deshielded and resonate at a higher frequency (downfield, higher ppm).[1] Key factors influencing the chemical shift of protons in this compound include:

-

Inductive Effects : The electronegative oxygen atoms of the ketone and methoxy groups withdraw electron density, deshielding nearby protons.

-

Anisotropic Effects : The delocalized π-electrons in the two benzene rings create a powerful "ring current" when placed in a magnetic field. This current generates a secondary magnetic field that strongly deshields the aromatic protons on the exterior of the ring, causing them to appear far downfield, typically between 6.5 and 8.0 ppm.[1][2]

-

-

Integration : The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons within the molecule.

-

Spin-Spin Coupling (Splitting) : Protons on adjacent carbons can influence each other's magnetic environment, leading to the splitting of a single peak into multiple lines (a multiplet). For simple systems, this follows the n+1 rule , where 'n' is the number of equivalent neighboring protons. The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz). In aromatic systems, the magnitude of J is diagnostic of the proton's relative position:

-

Ortho-coupling (³J) : 7–10 Hz

-

Meta-coupling (⁴J) : 2–3 Hz

-

Para-coupling (⁵J) : 0–1 Hz[3] In para-disubstituted rings, like those in our target molecule, the protons form a magnetically complex AA'XX' system. While this gives rise to complex second-order effects, it often appears in spectra as two distinct "apparent doublets," where the observed splitting closely approximates the ortho-coupling constant.[4][5]

-

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of an NMR spectrum is contingent upon meticulous sample preparation and proper instrument setup. A self-validating protocol ensures that the resulting data is both accurate and reproducible.

Workflow for NMR Sample Preparation

Caption: Standard workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology

-

Analyte Preparation : Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial. The concentration must be sufficient to achieve a good signal-to-noise ratio but low enough to avoid solubility issues or exchange effects.[6][7]

-

Solvent Selection and Addition : Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[8]

-

Causality : Deuterated solvents are essential for solution-state NMR.[9] The deuterium (²H) nucleus resonates at a different frequency from protons (¹H), making the solvent "invisible" in the ¹H spectrum and preventing the massive solvent signal from overwhelming the analyte signals.[8][9] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.[8]

-

-

Homogenization : Ensure the sample is completely dissolved by gentle vortexing or swirling. A homogeneous solution is critical for achieving sharp, well-resolved peaks, as undissolved particulate matter can degrade the magnetic field homogeneity.[6][10]

-

Filtration and Transfer : To remove any dust or microparticulates, filter the solution by passing it through a small plug of cotton or a Kimwipe placed inside a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8][10] The final solution height should be between 4 and 5 cm to ensure it fills the detection region of the instrument's radiofrequency coil.[7][8]

-

Final Steps : Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition and Processing

The prepared sample is placed in the NMR spectrometer (e.g., operating at 400 MHz). Standard ¹H acquisition parameters are used, followed by automated or manual data processing, which includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum. Typically, the residual non-deuterated solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as an internal reference standard.

Spectral Analysis and Interpretation

The structure of this compound contains six unique proton environments, which give rise to six distinct signals in the ¹H NMR spectrum.

Molecular Structure and Proton Assignments

Caption: Structure of this compound with unique proton environments labeled.

Detailed Peak-by-Peak Analysis

The following analysis is based on typical chemical shift values and coupling patterns for substituted benzophenones.[11]

-

Signal 1: Hd (Aromatic, ortho to Carbonyl)

-

Chemical Shift (δ) : ~7.78 ppm. These protons are ortho to the electron-withdrawing carbonyl group, placing them in the most deshielded environment in the molecule.

-

Integration : 2H.

-

Multiplicity : Apparent doublet (d). The splitting is caused by coupling to the adjacent Hc protons.

-

Coupling Constant (J) : ~8.2 Hz. This value is characteristic of ortho-coupling (³J) in a benzene ring.

-

-

Signal 2: Hb (Aromatic, ortho to Carbonyl)

-

Chemical Shift (δ) : ~7.72 ppm. These protons are also ortho to the carbonyl. Their chemical shift is very similar to Hd, but slightly influenced by the para-methoxy group.

-

Integration : 2H.

-

Multiplicity : Apparent doublet (d). Split by the neighboring Ha protons.

-

Coupling Constant (J) : ~8.9 Hz. A typical ortho-coupling constant.

-

-

Signal 3: Hc (Aromatic, meta to Carbonyl)

-

Chemical Shift (δ) : ~7.28 ppm. These protons are meta to the carbonyl and ortho to the weakly electron-donating methyl group. They are significantly more shielded than the protons ortho to the carbonyl.[2]

-

Integration : 2H.

-

Multiplicity : Apparent doublet (d). Split by the neighboring Hd protons.

-

Coupling Constant (J) : ~8.2 Hz. The coupling constant must be identical to that of its coupling partner, Hd.

-

-

Signal 4: Ha (Aromatic, meta to Carbonyl)

-

Chemical Shift (δ) : ~6.95 ppm. These protons are meta to the carbonyl but ortho to the strongly electron-donating methoxy group. The powerful shielding effect of the methoxy group shifts this signal significantly upfield.

-

Integration : 2H.

-

Multiplicity : Apparent doublet (d). Split by the neighboring Hb protons.

-

Coupling Constant (J) : ~8.9 Hz. This value matches its coupling partner, Hb.

-

-

Signal 5: -OCH₃ (Methoxy Protons)

-

Signal 6: -CH₃ (Methyl Protons)

-

Chemical Shift (δ) : ~2.44 ppm. This chemical shift is typical for benzylic protons (protons on a carbon directly attached to an aromatic ring).[2]

-

Integration : 3H.

-

Multiplicity : Singlet (s). Like the methoxy protons, these have no adjacent protons.

-

Summary of ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hd (Aromatic, ortho to C=O) | ~7.78 | 2H | Apparent Doublet (d) | ~8.2 |

| Hb (Aromatic, ortho to C=O) | ~7.72 | 2H | Apparent Doublet (d) | ~8.9 |

| Hc (Aromatic, meta to C=O) | ~7.28 | 2H | Apparent Doublet (d) | ~8.2 |

| Ha (Aromatic, meta to C=O) | ~6.95 | 2H | Apparent Doublet (d) | ~8.9 |

| -OCH₃ (Methoxy) | ~3.87 | 3H | Singlet (s) | N/A |

| -CH₃ (Methyl) | ~2.44 | 3H | Singlet (s) | N/A |

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to elucidate the structure of a moderately complex organic molecule. The spectrum is characterized by two distinct singlets for the methyl and methoxy groups and two separate AA'XX' systems for the two non-equivalent para-substituted aromatic rings. The chemical shifts of the aromatic protons are dictated by the combined electronic effects of the central ketone and the para-substituents, with the electron-withdrawing carbonyl group causing a general downfield shift and the electron-donating methoxy and methyl groups providing a shielding influence. The clear separation of signals and predictable splitting patterns allow for an unambiguous assignment of every proton in the molecule, underscoring the power of NMR spectroscopy as a primary tool for structural validation in chemical research and pharmaceutical development.

References

-

NMR Sample Preparation: The Complete Guide.

-

Sample Preparation.

-

NMR Sample Preparation.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

NMR SAMPLE PREPARATION.

-

Proton spin-spin interactions in m-disubstituted benzenes.

-

Guide: Preparing a Sample for NMR analysis – Part I.

-

Short Summary of 1H-NMR Interpretation.

-

(4-Methoxyphenyl)(4-methylphenyl)methanone.

-

Spectroscopy of Aromatic Compounds.

-

Interpreting H-NMR Spectra Aromatic Molecule.

-

Determining the coupling on a substituted benzene ring.

-

Interpreting Aromatic NMR Signals.

-

This compound - Optional[1H NMR] - Chemical Shifts.

-

4-Methoxybenzophenone(611-94-9) 1H NMR spectrum.

-

Proton Spin-Spin Coupling in Aromatic Molecules. p-Disubstituted Benzenes.

-

NMR Analysis of Substituted Benzophenones.

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones.

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental).

-

4-Methylbenzophenone(134-84-9) 1H NMR spectrum.

-

Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.

-

How can multiplets in para-disubstituted benzene rings be described?.

-

Benzophenone(119-61-9) 1H NMR spectrum.

-

Chemical shifts.

-

This compound.

-

Solvent Effects on the Indirect Spin–Spin Coupling Constants of Benzene: The DFT-PCM Approach.

-

THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS.

-

packet 2, 2325 key.

-

4-Methoxybenzophenone.

-

2-Methoxy-4'-methylbenzophenone.

-

2-Hydroxy-4-methoxy-4'-methylbenzophenone.

-

4-Methylbenzophenone.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. organomation.com [organomation.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

The Definitive FT-IR Analysis of 4-Methoxy-4'-methylbenzophenone: A Guide for Advanced Drug Development

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methoxy-4'-methylbenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of this substituted benzophenone. Our focus is on not just the "what" but the "why," offering insights grounded in established spectroscopic principles and field expertise to ensure both scientific rigor and practical applicability.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise characterization of molecular structure is paramount. FT-IR spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups and overall molecular architecture of active pharmaceutical ingredients (APIs) and their synthetic precursors. This compound, with its diaryl ketone core and distinct methoxy and methyl substituents, presents a rich vibrational spectrum. Understanding this spectrum is crucial for confirming its identity, assessing its purity, and monitoring its transformations in subsequent synthetic steps. This guide will serve as a definitive resource for leveraging FT-IR spectroscopy to its full potential in the analysis of this important compound.

The Molecular Canvas: Structure of this compound

To interpret the FT-IR spectrum of this compound, a clear understanding of its molecular structure is essential. The molecule consists of a central carbonyl group (C=O) bridging two phenyl rings. One ring is substituted with a methoxy group (-OCH₃) at the para-position (position 4), while the other bears a methyl group (-CH₃) at the para-position (position 4').

Caption: Molecular Structure of this compound.

The presence of the carbonyl group, two substituted aromatic rings, an ether linkage, and a methyl group gives rise to a characteristic and interpretable FT-IR spectrum.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, reproducible FT-IR spectrum is foundational to accurate analysis. As this compound is a solid at room temperature, several sample preparation techniques are available. The choice of method depends on the sample amount, desired spectral quality, and available accessories.

Sample Preparation: The Critical First Step

3.1.1. Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

-

Principle: The sample is finely ground and intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. KBr is transparent in the mid-infrared region, acting as a solid-state solvent.

-

Protocol:

-

Grinding: Using an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.[1]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.

-

Further Grinding: Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes.

-

Analysis: Carefully remove the transparent or semi-transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

-

Expert Insight: The quality of the KBr pellet is paramount. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or inadequate pressure, all ofwhich will lead to a poor-quality spectrum with sloping baselines and reduced peak intensity.

3.1.2. Attenuated Total Reflectance (ATR) Method

ATR has become increasingly popular due to its simplicity and minimal sample preparation.

-

Principle: The solid sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is directed through the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

-

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal is meticulously clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

-

Trustworthiness: The ATR technique is self-validating in its reproducibility. The consistent pressure applied by modern ATR accessories ensures a reliable path length for the evanescent wave, leading to highly reproducible spectra.

Instrumental Parameters

For optimal results, the following instrumental parameters are recommended:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most vibrational bands in the condensed phase. |

| Number of Scans | 16-32 | Improves the signal-to-noise ratio. |

| Apodization | Happ-Genzel | A good general-purpose function that provides a good balance between peak shape and resolution. |

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific information about the molecule's functional groups.

Caption: Key FT-IR spectral regions for this compound.

The Carbonyl (C=O) Stretching Vibration: The Most Prominent Peak

The most intense and characteristic absorption in the spectrum of this compound is the stretching vibration of the carbonyl group.

-

Expected Frequency: 1650 - 1630 cm⁻¹

-

Rationale: In diaryl ketones, the C=O stretching frequency is typically lower than that of aliphatic ketones (around 1715 cm⁻¹) due to conjugation with the two aromatic rings. This resonance effect delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O bond and thus lowering its vibrational frequency. The C=O stretch in benzophenone itself is observed around 1654 cm⁻¹.[2] The electron-donating effects of the methoxy and methyl groups are expected to further lower this frequency slightly.

Aromatic and Aliphatic C-H Stretching Vibrations (3100 - 2800 cm⁻¹)

-

Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100 - 3000 cm⁻¹).[3][4] These arise from the stretching vibrations of the C-H bonds on the two phenyl rings.

-

Aliphatic C-H Stretch: Medium intensity bands are expected just below 3000 cm⁻¹ (typically 2980 - 2850 cm⁻¹). These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methoxy (-OCH₃) and methyl (-CH₃) groups.

Aromatic C=C Stretching Vibrations (1600 - 1450 cm⁻¹)

The presence of the two phenyl rings gives rise to a series of characteristic absorptions in this region.

-

Expected Frequencies: Bands of variable intensity are typically observed around 1600, 1585, 1500, and 1450 cm⁻¹.[4] These correspond to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

Methoxy Group (-OCH₃) Vibrations

-

Asymmetric C-O-C Stretch: A strong, characteristic band is expected in the region of 1270 - 1230 cm⁻¹. This is due to the asymmetric stretching of the aryl-O-CH₃ ether linkage. In anisole (methoxybenzene), this peak is observed around 1250 cm⁻¹.[5]

-

Symmetric C-O-C Stretch: A medium to strong band is expected around 1050 - 1020 cm⁻¹.[5]

-

CH₃ Bending: The symmetric and asymmetric bending (deformation) vibrations of the methoxy's methyl group will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively, often overlapping with other bands in this region.

Methyl Group (-CH₃) Vibrations

-

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl group attached to the phenyl ring will also contribute to the absorptions around 1460 cm⁻¹ and 1380 cm⁻¹.

The Fingerprint Region (Below 1400 cm⁻¹)

This region contains a complex series of absorptions arising from C-C stretching, C-H in-plane and out-of-plane bending vibrations, and other skeletal vibrations. While individual peak assignments can be challenging, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900 - 675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings. For para-disubstituted rings, a strong band is expected in the 860 - 800 cm⁻¹ range.

Predicted FT-IR Spectrum and Peak Assignments

Based on the analysis of related compounds and general spectroscopic principles, the following table summarizes the predicted major FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 - 3020 | Weak-Medium | C-H Stretch | Aromatic |

| ~2970 - 2840 | Medium | C-H Stretch (asymmetric & symmetric) | -OCH₃, -CH₃ |

| ~1645 | Strong | C=O Stretch | Diaryl Ketone |

| ~1600, 1580 | Medium-Strong | C=C Stretch (in-ring) | Aromatic |

| ~1510 | Medium-Strong | C=C Stretch (in-ring) | Aromatic |

| ~1460 | Medium | C-H Bend (asymmetric) | -OCH₃, -CH₃ |

| ~1380 | Medium | C-H Bend (symmetric) | -OCH₃, -CH₃ |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1170 | Medium-Strong | In-plane C-H Bend | Aromatic |

| ~1030 | Medium | C-O-C Symmetric Stretch | Aryl Ether |

| ~840 | Strong | C-H Out-of-Plane Bend (para-disubstituted) | Aromatic |

Conclusion: A Powerful Tool for Molecular Characterization

FT-IR spectroscopy provides a wealth of information about the molecular structure of this compound. By understanding the principles of vibrational spectroscopy and following robust experimental protocols, researchers can confidently identify this key pharmaceutical intermediate, assess its purity, and monitor its role in complex synthetic pathways. The characteristic absorptions of the carbonyl, methoxy, and methyl groups, in conjunction with the fingerprint of the substituted aromatic rings, provide a unique and definitive spectral signature. This guide serves as a foundational resource for the application of FT-IR in the rigorous analysis demanded by the pharmaceutical industry.

References

-

PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chaitanya, K. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173. [Link]

-

ResearchGate. (n.d.). Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study. Retrieved from [Link]

-

Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Monatshefte für Chemie / Chemical Monthly, 137(9), 1141-1149. [Link]

-

NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylbenzophenone. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Unveiling the Molecular Signature: A Technical Guide to the Mass Spectrometry of 4-Methoxy-4'-methylbenzophenone

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Methoxy-4'-methylbenzophenone (C₁₅H₁₄O₂), a key substituted benzophenone derivative. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the fragmentation pathways of this molecule under both hard and soft ionization techniques. Understanding these fragmentation patterns is paramount for unambiguous compound identification, structural characterization, and purity assessment in complex matrices.

Introduction: The Analytical Significance of this compound

This compound belongs to the benzophenone class of compounds, which are widely utilized as photoinitiators in UV-curing applications, as fragrance enhancers, and are present in various natural products. Their accurate identification and quantification are crucial in quality control, environmental monitoring, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will dissect the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry data of this compound, providing a foundational understanding of its gas-phase ion chemistry.

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

Electron ionization is a highly energetic technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This "fingerprint" of fragment ions is invaluable for structural elucidation.

Predicted Fragmentation Pathway of this compound

The molecular weight of this compound is 226.27 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]•+) at m/z 226. The fragmentation of aromatic ketones is well-characterized and typically initiated by cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage.[1]

The primary fragmentation events for this compound are predicted to be:

-

Formation of the 4-methoxybenzoyl cation (m/z 135): Cleavage of the bond between the carbonyl carbon and the tolyl group results in the formation of the highly stable 4-methoxybenzoyl cation. This is often the base peak in the spectrum of methoxy-substituted benzophenones.[2]

-

Formation of the 4-methylbenzoyl cation (m/z 119): Conversely, cleavage of the bond between the carbonyl carbon and the methoxyphenyl group yields the 4-methylbenzoyl cation.

-

Subsequent Fragmentation: These primary acylium ions can undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce the corresponding aryl cations at m/z 107 (from m/z 135) and m/z 91 (from m/z 119). The ion at m/z 91 is also characteristic of a tolyl group and can be a tropylium ion.[3] Additionally, the methoxy-substituted ring can lose a methyl radical (•CH₃) followed by CO.

Tabulated Mass Spectral Data (Predicted EI-MS)

| m/z | Proposed Fragment Ion | Structure | Neutral Loss |

| 226 | Molecular Ion | [C₁₅H₁₄O₂]•+ | - |

| 135 | 4-Methoxybenzoyl cation | [CH₃OC₆H₄CO]+ | •C₇H₇ |

| 119 | 4-Methylbenzoyl cation | [CH₃C₆H₄CO]+ | •C₇H₇O |

| 107 | 4-Methoxyphenyl cation | [CH₃OC₆H₄]+ | CO from m/z 135 |

| 91 | Tolyl cation/Tropylium ion | [C₇H₇]+ | CO from m/z 119 |

| 77 | Phenyl cation | [C₆H₅]+ | Further fragmentation |

Visualizing EI Fragmentation

Caption: Predicted EI-MS fragmentation pathway of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): A Soft Ionization Approach

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[4] This makes it ideal for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

ESI-MS and MS/MS Analysis

In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule [C₁₅H₁₄O₂H]⁺ at m/z 227. Fragmentation of this protonated molecule can be induced in the collision cell of a tandem mass spectrometer. The proton will likely reside on the carbonyl oxygen.

The fragmentation of the protonated molecule will also proceed via cleavage of the bonds adjacent to the protonated carbonyl group.

Tabulated MS/MS Data (Predicted ESI-MS)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 227 | 135 | 4-Methoxybenzoyl cation | C₈H₈ |

| 227 | 119 | 4-Methylbenzoyl cation | C₈H₈O |

Visualizing ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

GC-MS Analysis (EI)

This protocol is suitable for the analysis of this compound in relatively clean samples.

-

Sample Preparation:

-

Instrumentation:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) with dimensions such as 30 m x 0.25 mm x 0.25 µm is recommended.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 15 °C/min to 280 °C, with a final hold of 5 minutes.

-

Inlet: Splitless injection at 250 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

LC-MS Analysis (ESI)

This protocol is well-suited for analyzing this compound in complex matrices, such as biological fluids or environmental samples.[4][7]

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

-

For complex samples, a protein precipitation or liquid-liquid extraction step may be necessary.

-

-

Instrumentation:

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.[4]

-

Mobile Phase: A gradient elution using:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100 to 400 for initial analysis. For quantitative analysis, Selected Reaction Monitoring (SRM) can be used, monitoring the transitions m/z 227 -> 135 and m/z 227 -> 119.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

-

Conclusion

The mass spectrometric analysis of this compound provides distinct and interpretable data under both electron and electrospray ionization conditions. EI-MS yields a rich fragmentation pattern, with the 4-methoxybenzoyl cation at m/z 135 often being the most abundant ion, providing a robust fingerprint for identification. ESI-MS, being a softer ionization method, is ideal for accurate molecular weight determination, with subsequent MS/MS experiments confirming the structural integrity through characteristic neutral losses. The protocols and fragmentation pathways detailed in this guide offer a solid foundation for researchers to confidently identify and characterize this compound in their analytical workflows.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 32113, (4-Methoxyphenyl)(4-methylphenyl)methanone. [Link]

-

Lin, H. Y., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 644–652. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

LibreTexts. (2021). 2.11: Fragmentation and Interpretation of Spectra. [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

Bhatt, T., & Patel, K. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus, 16(8), e62529. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

-

Chatterjee, N. S., et al. (2009). High-performance liquid chromatography and LC-ESI-MS method for identification and quantification of two isomeric polyisoprenylated benzophenones isoxanthochymol and camboginol in different extracts of Garcinia species. Biomedical Chromatography, 23(8), 888-907. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13207614, (4-Methoxyphenyl)methanone. [Link]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. [Link]

-

Kim, H., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Journal of Hazardous Materials, 446, 130704. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone. [Link]

-

Van De Velde, F., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Analytica Chimica Acta, 663(1), 55-59. [Link]

-

ResearchGate. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography–tandem mass spectrometry (GC–MS ). [Link]

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatography and LC-ESI-MS method for identification and quantification of two isomeric polyisoprenylated benzophenones isoxanthochymol and camboginol in different extracts of Garcinia species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Methoxy-4'-methylbenzophenone

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Methoxy-4'-methylbenzophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's electronic transitions, a detailed experimental protocol for spectral acquisition, and a thorough analysis of its spectral features.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone belonging to the benzophenone family. Benzophenones are a critical class of compounds widely utilized as photoinitiators in polymerization processes, as UV filters in sunscreens and plastics, and as key intermediates in organic synthesis. The photophysical and photochemical behavior of these molecules is intrinsically linked to their UV-Vis absorption characteristics. Understanding the UV-Vis spectrum of this compound is paramount for optimizing its applications, predicting its photoreactivity, and ensuring its efficacy and stability in various formulations.

The presence of an electron-donating methoxy (-OCH3) group and a weakly electron-donating methyl (-CH3) group on the benzophenone core significantly influences its electronic structure and, consequently, its interaction with ultraviolet and visible light. This guide will elucidate these influences and provide a robust framework for the spectroscopic characterization of this important molecule.

Theoretical Background: Electronic Transitions in Substituted Benzophenones

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from a ground electronic state to a higher energy excited state upon the absorption of photons. In benzophenone and its derivatives, the principal electronic transitions of interest are the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions.

-

n→π* Transition: This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to an antibonding π* orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band, typically observed at longer wavelengths (lower energy).

-

π→π* Transition: This transition involves the excitation of an electron from a bonding π orbital, associated with the aromatic rings and the carbonyl group, to an antibonding π* orbital. This is a symmetry-allowed transition and gives rise to a strong absorption band at shorter wavelengths (higher energy).

The positions and intensities of these absorption bands are sensitive to the electronic effects of substituents on the aromatic rings and the polarity of the solvent.

The Influence of Methoxy and Methyl Substituents

The methoxy group is a strong electron-donating group due to its resonance effect (+R), while the methyl group is a weak electron-donating group through an inductive effect (+I). These substituents increase the electron density of the aromatic system, which has a pronounced effect on the energy of the molecular orbitals.

-

Effect on π→π* Transition: The electron-donating groups raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the energy gap for the π→π* transition, leading to a bathochromic shift (a shift to longer wavelengths) of the corresponding absorption band.

-

Effect on n→π* Transition: The non-bonding orbitals of the carbonyl oxygen are less affected by the ring substituents. However, the increased electron density in the π system can slightly raise the energy of the π* orbital. This can lead to a small shift in the n→π* transition, but the effect is generally less pronounced than for the π→π* transition.

Solvatochromism: The Role of the Solvent

The polarity of the solvent can significantly alter the UV-Vis absorption spectrum, a phenomenon known as solvatochromism .

-

π→π* Transition: In polar solvents, the excited state of the π→π* transition is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic shift (red shift).

-

n→π* Transition: The ground state of the carbonyl group is stabilized by hydrogen bonding with protic solvents (e.g., ethanol, methanol) through the lone pair electrons on the oxygen. This stabilization lowers the energy of the ground state. The excited state, with only one electron in the non-bonding orbital, is less capable of hydrogen bonding. Consequently, in polar protic solvents, the energy difference for the n→π* transition increases, resulting in a hypsochromic shift (blue shift). In polar aprotic solvents, a smaller hypsochromic shift is typically observed due to dipole-dipole interactions.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (C₁₅H₁₄O₂)

-

Solvents: Spectroscopic grade solvents are required. Common choices for non-polar and polar environments include:

-

Cyclohexane or n-Hexane (non-polar)

-

Acetonitrile (polar aprotic)

-

Ethanol or Methanol (polar protic)

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure

-

Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.2 to 0.8 for the main absorption band. This ensures adherence to the Beer-Lambert Law.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-450 nm).

-

Fill both the sample and reference cuvettes with the pure solvent to be used for the analysis.

-

Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvettes from the subsequent sample measurement.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution.

-

Fill the sample cuvette with the analyte solution.

-

Carefully wipe the optical surfaces of the cuvette with a lint-free tissue.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Acquisition and Processing:

-

Save the spectral data.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for acquiring the UV-Vis spectrum of this compound.

Data Analysis and Interpretation of the Spectrum

The UV-Vis spectrum of this compound is expected to exhibit two main absorption bands corresponding to the n→π* and π→π* electronic transitions. The precise location (λmax) and intensity (molar absorptivity, ε) of these bands will be influenced by the solvent used.

Expected Spectral Features

Based on the behavior of similar benzophenone derivatives, the following spectral characteristics are anticipated:

-

π→π* Transition: A strong absorption band is expected in the range of 250-300 nm. The electron-donating methoxy and methyl groups will likely cause this band to be red-shifted compared to unsubstituted benzophenone.

-

n→π* Transition: A weaker, broader absorption band is expected at longer wavelengths, typically in the range of 330-380 nm.

Illustrative Spectral Data

The following table summarizes hypothetical, yet representative, spectral data for this compound in different solvents to illustrate the expected solvatochromic shifts.

| Solvent | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Cyclohexane | π→π | ~285 | ~18,000 |

| (Non-polar) | n→π | ~350 | ~200 |

| Acetonitrile | π→π | ~290 | ~19,000 |

| (Polar Aprotic) | n→π | ~345 | ~210 |

| Ethanol | π→π | ~292 | ~19,500 |

| (Polar Protic) | n→π | ~340 | ~220 |

Note: These are illustrative values. Actual experimental data may vary.

Relationship between Solvent Polarity and Absorption Maxima:

Caption: The effect of increasing solvent polarity on the electronic transitions of benzophenones.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful tool for its characterization and for understanding its photochemical potential. The spectrum is dominated by a strong π→π* transition and a weaker n→π* transition, both of which are sensitive to the electronic effects of the methoxy and methyl substituents and the polarity of the solvent. By following a rigorous experimental protocol, researchers can obtain high-quality spectral data that is essential for applications in materials science, pharmacology, and industrial chemistry. This guide provides the foundational knowledge and practical steps necessary for the successful acquisition and interpretation of the UV-Vis spectrum of this versatile molecule.

References

- At this time, no direct scientific publication with the complete UV-Vis spectrum of this compound and its molar absorptivity in various solvents was identified in the search results. The theoretical principles and experimental guidelines are based on established knowledge of benzophenone photochemistry and general UV-Vis spectroscopy practices. For specific spectral data, consulting a spectral database such as SpectraBase or performing the experimental measurements as outlined in this guide is recommended.

Physical and chemical properties of 4-Methoxy-4'-methylbenzophenone

Consult the Safety Data Sheet (SDS) for complete and detailed safety information before use. [16]

References

-

PrepChem.com. Synthesis of 4-methoxybenzophenone. [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645. [Link]

-

Oregon State University. Experimental Chemistry II. [Link]

-

PubChem. (4-Methoxyphenyl)(4-methylphenyl)methanone | C15H14O2 | CID 32113. [Link]

-

University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

-

DermNet. Allergy to benzophenones. [Link]

-

University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

-

Osbourn, J. (2021). Substituent Effects on Reactivity. YouTube. [Link]

Sources

- 1. CAS 23886-71-7: 4-Methoxy-4′-methylbenzophenone [cymitquimica.com]

- 2. (4-Methoxyphenyl)(4-methylphenyl)methanone | C15H14O2 | CID 32113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 23886-71-7 [chemicalbook.com]

- 4. This compound CAS#: 23886-71-7 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. dermnetnz.org [dermnetnz.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Introduction: A Multifaceted Benzophenone Derivative

An In-depth Technical Guide to the Characterization of 4-Methoxy-4'-methylbenzophenone (CAS 23886-71-7)

This compound (CAS No. 23886-71-7) is a substituted aromatic ketone belonging to the benzophenone class of organic compounds.[1] Its structure, featuring a benzophenone core with a methoxy (-OCH3) and a methyl (-CH3) group on opposing phenyl rings, gives rise to specific physicochemical and spectroscopic properties.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals and is noted for its ultraviolet (UV) absorbing properties, making it valuable in applications such as photoprotection in cosmetic formulations and as a UV stabilizer in plastics.[1][2] This guide provides a comprehensive overview of the essential characterization data and analytical methodologies pertinent to this compound, offering a framework for its identification, purity assessment, and safe handling.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of all subsequent research and development activities. The fundamental identifiers and key physical properties of this compound are summarized below.

Molecular Structure and Identifiers

The structure consists of a central carbonyl group connecting two phenyl rings, one substituted with a methoxy group at the para-position and the other with a methyl group, also at the para-position.

Caption: Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are compiled for quick reference.

| Property | Value | Source(s) |

| CAS Number | 23886-71-7 | [1][3][4] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2][4] |

| Molecular Weight | 226.27 g/mol | [3][4] |

| Appearance | Off-white crystalline powder/solid | [1][2] |

| Melting Point | 92 °C | [3] |

| Boiling Point | 374.9 ± 25.0 °C (Predicted) | [3] |

| IUPAC Name | (4-methoxyphenyl)(4-methylphenyl)methanone | [4] |

| Synonyms | This compound, (4-Methoxyphenyl)(p-tolyl)methanone | [1][4] |

| InChI Key | IHMWJDNMIIEDDN-UHFFFAOYSA-N | [1] |

| SMILES | C(=O)(C1=CC=C(OC)C=C1)C2=CC=C(C)C=C2 | [1] |

Part 2: Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H-NMR Spectroscopy (Expected):

-

Aromatic Protons (approx. 7.0-8.0 ppm): The spectrum is expected to show two distinct sets of AA'BB' systems characteristic of para-substituted benzene rings. The protons on the methyl-substituted ring and the methoxy-substituted ring will have slightly different chemical shifts due to the differing electronic effects of the substituents. Protons ortho to the electron-donating methoxy group will be more shielded (further upfield) than those ortho to the weakly donating methyl group. Protons ortho to the electron-withdrawing carbonyl group will be the most deshielded (furthest downfield).

-

Methoxy Protons (-OCH₃, approx. 3.8-4.0 ppm): A sharp singlet integrating to three protons is expected.

-

Methyl Protons (-CH₃, approx. 2.4-2.5 ppm): A sharp singlet integrating to three protons is expected.

-

-

¹³C-NMR Spectroscopy (Expected):

-

Carbonyl Carbon (C=O, approx. 195-200 ppm): A single, low-intensity signal for the ketone carbon is expected in the far downfield region.

-

Aromatic Carbons (approx. 110-145 ppm): Due to symmetry, a total of 8 signals are expected in the aromatic region. This includes four quaternary carbons (the carbonyl-attached carbons, the methyl-attached carbon, and the methoxy-attached carbon) and four protonated carbons.

-

Methoxy Carbon (-OCH₃, approx. 55-60 ppm): A single signal is expected for the methoxy carbon.

-

Methyl Carbon (-CH₃, approx. 20-25 ppm): A single signal is expected for the methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition.

-

Expected Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 226, corresponding to the molecular weight of the compound [C₁₅H₁₄O₂]⁺.[4]

-

Key Fragmentation Patterns: The primary fragmentation pathways would involve cleavage at the bonds adjacent to the carbonyl group. Expected major fragments would include:

-

m/z = 135: [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation)

-

m/z = 121: [CH₃OC₆H₄]⁺ (4-methoxyphenyl cation)

-

m/z = 119: [CH₃C₆H₄CO]⁺ (4-methylbenzoyl cation)

-

m/z = 91: [CH₃C₆H₄]⁺ (tolyl cation)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~1650-1685 cm⁻¹ (strong): A strong, sharp peak corresponding to the C=O (ketone) stretching vibration. This is a key diagnostic peak for the benzophenone core.

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium-strong): Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹ and ~1030 cm⁻¹ (strong): Asymmetric and symmetric C-O-C (aryl ether) stretching from the methoxy group.

-

~2850-2960 cm⁻¹ (weak-medium): Aliphatic C-H stretching from the methyl and methoxy groups.

-

Part 3: Synthesis and Quality Control Workflow

Ensuring the purity and identity of each synthesized batch is critical for its intended application, particularly in drug development.

Synthesis Protocol Outline

A common laboratory synthesis involves a palladium-catalyzed cross-coupling reaction.[5][6]

Reaction: Friedel-Crafts acylation or a modern cross-coupling variant. A documented method involves the reaction of a potassium aryl oxoacetate with an aryl bromide.[5][6]

Step-by-Step Methodology:

-

Reactant Preparation: Potassium oxo-(4-methoxyphenyl)acetate and 4-bromotoluene are used as starting materials.[5]

-

Reaction Setup: The reactants are combined in a suitable solvent under an inert atmosphere. A palladium catalyst and appropriate ligands are added.

-

Heating and Monitoring: The reaction mixture is heated (e.g., to 130 °C) for a specified duration.[6] The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is cooled, and an aqueous work-up is performed to remove inorganic salts and water-soluble impurities. The organic phase is separated, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.[5][6]

-

Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid.[5]

Analytical Quality Control (QC) Workflow

A systematic QC workflow ensures that the final product meets the required specifications for identity, strength, and purity.

Caption: A typical QC workflow for synthesized this compound.

Part 4: Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Conclusion

The characterization of this compound (CAS 23886-71-7) is achieved through a synergistic combination of spectroscopic and chromatographic techniques. NMR provides definitive structural elucidation, mass spectrometry confirms the molecular weight and fragmentation, and IR spectroscopy verifies the presence of key functional groups. A robust analytical workflow, from synthesis to final QC, is paramount for ensuring the material's quality and consistency for its applications in research and industry. Adherence to strict safety protocols is essential when handling this compound.

References

- This compound CAS#: 23886-71-7. (n.d.). Chemical Properties, Safety Information.

- CAS 23886-71-7: 4-Methoxy-4′-methylbenzophenone. (n.d.). CymitQuimica.

- (4-Methoxyphenyl)(4-methylphenyl)methanone | C15H14O2 | CID 32113. (n.d.). PubChem.

- Safety Data Sheet - (4-Methoxyphenyl)(4-methylphenyl)methanone. (2024). Fluorochem.

- This compound CAS 23886-71-7 99% Factory. (n.d.). Hong Jin.

- CAS 23886-71-7 | (4-Methoxyphenyl)(p-tolyl)methanone. (n.d.). Hoffman Fine Chemicals.

- Supporting Information for Palladium-Catalyzed Decarboxylative Cross-Coupling of Potassium Aryl Oxoacetates with Aryl Bromides. (n.d.). Wiley-VCH.

- 23886-71-7|(4-Methoxyphenyl)(p-tolyl)methanone. (n.d.). BLDpharm.

- Song, B. (2013). Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives. Technische Universität Kaiserslautern.

Sources

- 1. CAS 23886-71-7: 4-Methoxy-4′-methylbenzophenone [cymitquimica.com]

- 2. This compound CAS 23886-71-7 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. This compound CAS#: 23886-71-7 [m.chemicalbook.com]

- 4. (4-Methoxyphenyl)(4-methylphenyl)methanone | C15H14O2 | CID 32113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. kluedo.ub.rptu.de [kluedo.ub.rptu.de]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. 23886-71-7|(4-Methoxyphenyl)(p-tolyl)methanone|BLD Pharm [bldpharm.com]

Introduction: The Significance of the Diaryl Ketone Scaffold

An In-depth Technical Guide to the Structural Analysis of (4-Methoxyphenyl)(p-tolyl)methanone

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxyphenyl)(p-tolyl)methanone is a diaryl ketone, a class of compounds characterized by a carbonyl group bridging two aromatic rings. This structural motif is of significant interest in medicinal chemistry and materials science. The rigid, yet conformationally flexible, nature of the diaryl ketone scaffold makes it a versatile building block for designing molecules that can interact with biological targets such as enzymes and receptors. Its derivatives are explored as intermediates in the synthesis of pharmaceuticals, including antihypertensive and antifungal agents[1]. A thorough understanding of the three-dimensional structure, electronic properties, and conformational dynamics of (4-Methoxyphenyl)(p-tolyl)methanone is therefore paramount for its effective utilization in research and development.

This guide provides a comprehensive analysis of the methodologies employed to elucidate and validate the structure of this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and interpret the resulting data, offering a holistic perspective for scientists engaged in its study.

Physicochemical & Structural Identity

A precise understanding of a molecule begins with its fundamental properties. These identifiers are crucial for database searches, regulatory submissions, and experimental planning.

| Property | Value | Reference |

| IUPAC Name | (4-Methoxyphenyl)(4-methylphenyl)methanone | [2] |

| Synonyms | Benzophenone, 4-methoxy-4'-methyl; 4-Methoxyphenyl 4-methylphenyl ketone | [2] |

| CAS Number | 23886-71-7 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [3][4] |

| Molecular Weight | 226.27 g/mol | [3][4] |

Synthetic Pathway: Friedel-Crafts Acylation

Understanding the synthesis of a compound is the first step in its structural analysis, as the reaction mechanism provides a logical basis for the expected final structure. A common and efficient method for preparing diaryl ketones like (4-Methoxyphenyl)(p-tolyl)methanone is the Friedel-Crafts acylation.

Causality of Experimental Choice: This electrophilic aromatic substitution reaction is ideal for forming a new carbon-carbon bond between an acyl group and an aromatic ring. The choice of p-toluoyl chloride as the acylating agent and anisole (methoxybenzene) as the aromatic substrate directly leads to the desired product. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential to activate the acyl chloride, making it a potent electrophile.

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Suspension: Cool the flask in an ice bath (0°C) and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the DCM with stirring to form a suspension.

-

Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension. Stir for 15 minutes.

-

Nucleophile Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. The reaction is often exothermic.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath again and carefully quench it by the slow addition of cold, dilute hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides a complete structural picture. The synergy between Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.

Caption: Core spectroscopic techniques for structural analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (4-Methoxyphenyl)(p-tolyl)methanone, the most prominent feature is the carbonyl (C=O) stretch of the ketone.

Expertise & Causality: An unconjugated, saturated aliphatic ketone typically shows a C=O stretch around 1715 cm⁻¹[5]. However, in this molecule, the carbonyl group is conjugated with both the p-tolyl and 4-methoxyphenyl rings. This conjugation delocalizes the pi-electrons of the carbonyl bond, slightly reducing its double-bond character and thus lowering the stretching frequency. Therefore, we expect to see the C=O absorption at a lower wavenumber, typically in the 1630-1685 cm⁻¹ range[5][6]. Spectroscopic data for the similar compound (4-chlorophenyl)(4-methoxyphenyl)methanone shows this peak at 1641 cm⁻¹, supporting this prediction[7].

| Expected Absorption | Wavenumber (cm⁻¹) | Intensity / Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic, -CH₃ & -OCH₃) | 3000 - 2850 | Medium |

| C=O Stretch (Conjugated Ketone) | 1660 - 1640 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, often multiple bands |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR reveals the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expertise & Causality: The molecule's structure, with its para-substituted rings, leads to highly predictable NMR spectra.

-

¹H NMR: The plane of symmetry in both aromatic rings simplifies the signals. The protons on the 4-methoxyphenyl ring and the p-tolyl ring will each appear as AA'BB' systems, which often resolve into two distinct doublets. The methoxy and methyl protons are in unique chemical environments and will appear as sharp singlets.

-

¹³C NMR: Due to the symmetry, we expect fewer than 15 carbon signals. The carbonyl carbon is highly deshielded and appears far downfield. The carbons directly attached to the electron-donating methoxy group will be shielded (shifted upfield) compared to other aromatic carbons.